molecular formula C8H10O3 B1209712 2,6-Dimethylol phenol CAS No. 2937-59-9

2,6-Dimethylol phenol

Cat. No.: B1209712
CAS No.: 2937-59-9
M. Wt: 154.16 g/mol
InChI Key: DECTVMOFPJKFOZ-UHFFFAOYSA-N
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Description

2,6-Dimethylol phenol (DMP) is a white crystalline solid that is widely used in various industries, including the production of resins, adhesives, and coatings. DMP is also used as a cross-linking agent in the manufacturing of textiles, paper, and leather. In recent years, DMP has gained attention in the scientific community due to its potential applications in the field of biomedical research.

Scientific Research Applications

Allergy and Dermatology Research

2,6-Dimethylol phenol (2,6-DMP) has been studied for its role as a contact sensitizer in resins based on phenol and formaldehyde. Research has focused on understanding the cross-reaction patterns in patients with contact allergies to these substances, highlighting its relevance in dermatological diagnostics and treatment planning (Bruze & Zimerson, 1997).

Chemical Industry and Synthesis

The synthesis of 2,6-DMP from phenol and methanol in a fluidized bed of iron-chromium catalyst has been explored. This process is significant for the plastics industry, as 2,6-DMP is an important product of phenol methylation. Research aimed at optimizing the synthesis conditions and understanding the reaction mechanisms involved in this process (Żukowski et al., 2014).

Polymer Science

2,6-DMP has been used in polymer science research, particularly in the synthesis of novel polymers. A study on poly(2,6-dimethyl-1,4-phenylene oxide) with trifunctional ammonium moieties for alkaline anion exchange membranes demonstrated its potential in fabricating membranes with high conductivity and low swelling ratio, indicating applications in energy and materials science (Li et al., 2014).

Catalysis and Chemical Transformations

Research on the copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization using 2,6-DMP has provided insights into novel methods for synthesizing 2-(phenylthio)phenols. These studies contribute to the development of new catalytic processes in organic synthesis (Xu et al., 2010).

Antioxidant Research

2,6-DMP has been investigated for its potential as an antioxidant compound. A study on the enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity explored its use in improving antioxidant activities, highlighting its application in the food and pharmaceutical industries (Adelakun et al., 2012).

Safety and Hazards

2,6-Dimethylol phenol is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

The oxidation of 2,6-Dimethylol phenol in supercritical water has been studied experimentally and through molecular dynamics simulation . The research is aimed at developing new monomer synthesis methods for its production at an industrial level . The reaction of phenolic compounds with formaldehyde forms the basis for synthesis of an important class of adhesives used to manufacture bonded wood products .

Properties

IUPAC Name

2,6-bis(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,9-11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECTVMOFPJKFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)CO)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183603
Record name 2,6-Dimethylol phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2937-59-9
Record name 2,6-Bis(hydroxymethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2937-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethylol phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002937599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethylol phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-xylene-2,α,α'-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.018
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIMETHYLOLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F544Q2F96E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,6-Dimethylol phenol a relevant compound in the context of phenol-formaldehyde resins?

A1: this compound is a known contact sensitizer found in resins based on phenol and formaldehyde (P-F-R). [2] These resins are widely used in various products, making exposure to this compound a potential concern for allergic contact dermatitis.

Q2: Have there been studies investigating cross-reactivity patterns in individuals allergic to this compound?

A2: Yes, research has shown that patients with contact allergy to this compound may also exhibit cross-reactivity with other chemically related compounds. [3] These include o-cresol, p-cresol, salicylaldehyde, 2,4-dimethyl phenol, and 2,6-dimethyl phenol. Understanding these cross-reactivity patterns is crucial for accurate diagnosis and effective management of contact allergies.

Q3: How is the presence of this compound and other sensitizers determined in different phenol-formaldehyde resins?

A3: High-pressure liquid chromatography (HPLC) is a key analytical technique used to identify and quantify the presence of this compound and other contact sensitizers in various P-F-R. [4] This method allows researchers to assess the concentration of these allergens in different resin formulations, providing valuable insights into potential exposure risks.

Q4: What types of phenol-formaldehyde resins typically contain the highest concentrations of this compound?

A4: Studies have revealed that resol resins, a type of P-F-R, generally contain the highest concentrations of this compound and other simple methylol phenols, with levels reaching up to 15% by weight. [4] In contrast, novolak resins, another type of P-F-R, exhibit higher concentrations of dihydroxydiphenyl methanes. This information is essential for understanding the varying risks associated with different P-F-R formulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.